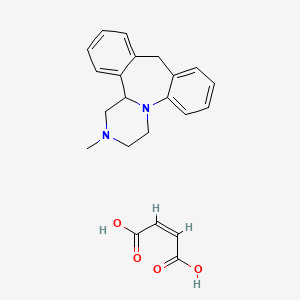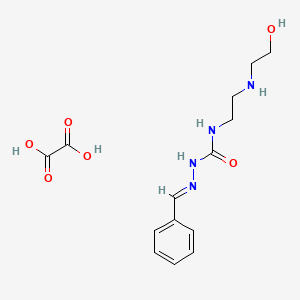
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with a phenylmethylene group and a hydroxyethylaminoethyl side chain, making it a unique molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the hydrazinecarboxamide core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the phenylmethylene group: This step involves the reaction of the hydrazinecarboxamide with a benzaldehyde derivative.
Attachment of the hydroxyethylaminoethyl side chain: This can be done by reacting the intermediate compound with an appropriate amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylmethylene group can be reduced to form a phenylethyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The hydroxyethyl and amino groups may facilitate binding to specific sites, while the phenylmethylene group could provide hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Aminoethyl)-2-(phenylmethylene)hydrazinecarboxamide: Lacks the hydroxyethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(methylmethylene)hydrazinecarboxamide: Has a methyl group instead of a phenyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Número CAS |
180045-52-7 |
|---|---|
Fórmula molecular |
C14H20N4O6 |
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
1-[(E)-benzylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea;oxalic acid |
InChI |
InChI=1S/C12H18N4O2.C2H2O4/c17-9-8-13-6-7-14-12(18)16-15-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,10,13,17H,6-9H2,(H2,14,16,18);(H,3,4)(H,5,6)/b15-10+; |
Clave InChI |
HOYULAVPNXYIAN-GYVLLFFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


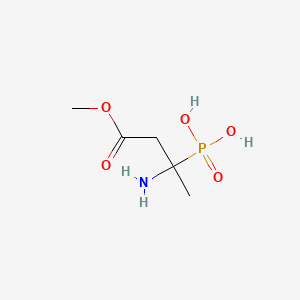
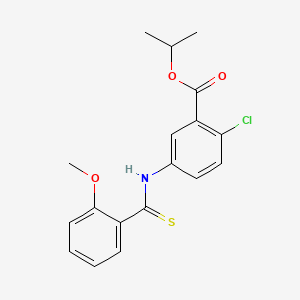
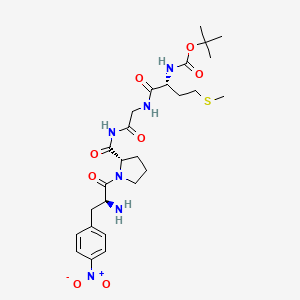
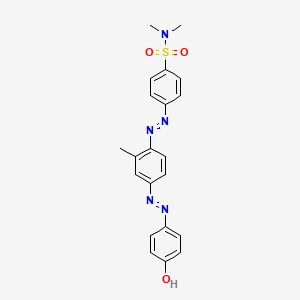
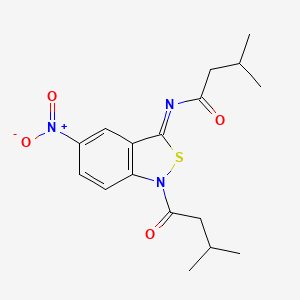
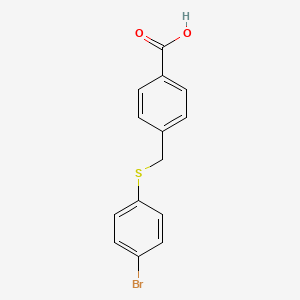

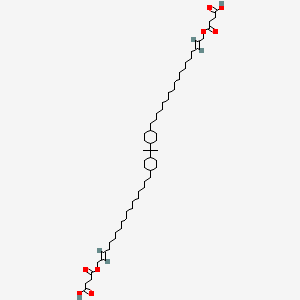

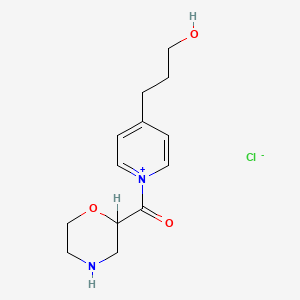
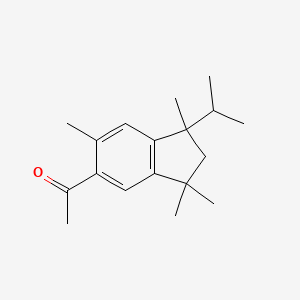
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
